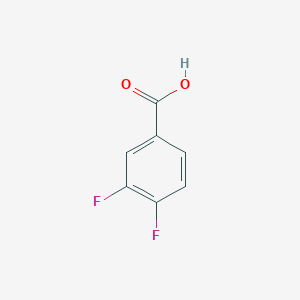

3,4-Difluorobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPENCTDAQQQKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196539 | |

| Record name | 3,4-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Odorless; [Alfa Aesar MSDS] | |

| Record name | 3,4-Difluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10994 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

455-86-7 | |

| Record name | 3,4-Difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 455-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Difluorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5J3RFV8N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3,4-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design. A thorough understanding of its physical properties is essential for its effective utilization in research and development. This guide provides an in-depth overview of the core physical properties of 3,4-Difluorobenzoic acid, complete with experimental methodologies and spectral data analysis.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for 3,4-Difluorobenzoic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 455-86-7 | [1] |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| IUPAC Name | 3,4-difluorobenzoic acid |

Quantitative Physical Properties

A summary of the key quantitative physical properties of 3,4-Difluorobenzoic acid is presented in the table below, providing a consolidated view for easy reference and comparison.

| Property | Value | Experimental Method |

| Melting Point | 120-122 °C | Capillary Method (OECD 102)[1] |

| Boiling Point | 257.0 ± 20.0 °C (Predicted) | Ebulliometer or Distillation Method (OECD 103)[1] |

| Solubility | Slightly soluble in cold water; Soluble in Chloroform and Methanol (Slightly) | Flask Method (OECD 105)[1] |

| pKa | 3.80 ± 0.10 (Predicted) | Potentiometric Titration (OECD 112)[1] |

| Density | 1.3486 g/cm³ (Estimate) | Pycnometer or Oscillating Densimeter |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below, based on internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.

Melting Point Determination (Capillary Method - OECD 102)

The melting point of 3,4-Difluorobenzoic acid is determined using the capillary method, a standard technique for solid crystalline compounds.

Apparatus:

-

Melting point apparatus with a heated block and a temperature probe.

-

Glass capillary tubes, sealed at one end.

-

Thermometer or digital temperature sensor.

Procedure:

-

A small amount of finely powdered, dry 3,4-Difluorobenzoic acid is introduced into a glass capillary tube and packed to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance begins to melt (T_start) and the temperature at which it is completely molten (T_end) are recorded.

-

The melting range is reported as T_start - T_end. For a pure substance, this range is typically narrow.

Boiling Point Determination (Ebulliometer Method - OECD 103)

The boiling point of a substance is the temperature at which its vapor pressure equals the atmospheric pressure.[2][3] An ebulliometer is a common apparatus for this determination.

Apparatus:

-

Ebulliometer (a device for precise measurement of boiling points).

-

Heating mantle.

-

Condenser.

-

Calibrated thermometer or temperature probe.

Procedure:

-

The ebulliometer is filled with 3,4-Difluorobenzoic acid.

-

The liquid is heated to its boiling point.

-

The apparatus is designed to ensure that the thermometer bulb is bathed in the vapor of the boiling liquid, in equilibrium with the liquid itself.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point at the measured atmospheric pressure.

Solubility Determination (Flask Method - OECD 105)

The solubility of 3,4-Difluorobenzoic acid in various solvents is determined by the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[4][5][6]

Apparatus:

-

Erlenmeyer flasks with stoppers.

-

Constant temperature water bath or shaker.

-

Analytical balance.

-

Filtration apparatus.

-

Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

-

An excess amount of 3,4-Difluorobenzoic acid is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of 3,4-Difluorobenzoic acid in the clear filtrate is determined using a suitable analytical method.

-

The solubility is expressed as mass per unit volume of the solvent (e.g., g/L or mg/mL).

pKa Determination (Potentiometric Titration - OECD 112)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 3,4-Difluorobenzoic acid, this can be determined by potentiometric titration.

Apparatus:

-

pH meter with a calibrated electrode.

-

Burette.

-

Magnetic stirrer.

-

Titration vessel.

Procedure:

-

A known amount of 3,4-Difluorobenzoic acid is dissolved in a suitable solvent (typically a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of 3,4-Difluorobenzoic acid.

Caption: Workflow for the physical and spectroscopic characterization of 3,4-Difluorobenzoic acid.

Spectral Data and Interpretation

Spectroscopic data is crucial for the structural confirmation and purity assessment of 3,4-Difluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3,4-Difluorobenzoic acid is expected to show signals in the aromatic region (typically 7-8 ppm). The protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (around 165-175 ppm). The aromatic carbons will appear in the range of 110-150 ppm, and their chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. The carbons directly bonded to fluorine will show characteristic large one-bond carbon-fluorine coupling constants (¹J_CF).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for 3,4-Difluorobenzoic acid include:

-

A broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹.

-

C-F stretching bands in the fingerprint region, usually between 1000-1400 cm⁻¹.

-

C-H stretching from the aromatic ring around 3000-3100 cm⁻¹.

-

C=C stretching bands from the aromatic ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z corresponding to the molecular weight of 3,4-Difluorobenzoic acid (158.10 g/mol ).[7]

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[8][9] The fragmentation of 3,4-Difluorobenzoic acid would be expected to yield a prominent peak at m/z 141 due to the loss of a hydroxyl radical, and a peak at m/z 113 from the subsequent loss of carbon monoxide. The presence of the difluorophenyl cation would also be expected.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 3,4-Difluorobenzoic acid, catering to the needs of researchers and professionals in the fields of chemistry and drug development. The tabulated data, coupled with detailed experimental methodologies based on international standards, offers a practical resource for laboratory work. The inclusion of spectroscopic data interpretation and a workflow visualization further enhances the utility of this guide for the characterization and application of this important chemical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. laboratuar.com [laboratuar.com]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 5. laboratuar.com [laboratuar.com]

- 6. filab.fr [filab.fr]

- 7. 3,4-Difluorobenzoic acid [webbook.nist.gov]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,4-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its strategic importance, particularly in the pharmaceutical and agrochemical industries, stems from the unique properties imparted by the fluorine atoms.[1] The introduction of fluorine into drug candidates can significantly enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of the chemical structure, bonding, and spectroscopic properties of 3,4-difluorobenzoic acid, along with detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

3,4-Difluorobenzoic acid consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1 and fluorine atoms at positions 3 and 4. The presence of these electron-withdrawing groups influences the electronic properties of the entire molecule.

Table 1: Chemical Identity and Physicochemical Properties of 3,4-Difluorobenzoic Acid

| Parameter | Value | Reference(s) |

| IUPAC Name | 3,4-difluorobenzoic acid | [2] |

| CAS Number | 455-86-7 | [2] |

| Molecular Formula | C₇H₄F₂O₂ | [2] |

| Molecular Weight | 158.10 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 120-122 °C | [3] |

| pKa (Predicted) | 3.80 ± 0.10 | [3] |

| Solubility | Slightly soluble in cold water; Soluble in Chloroform, Methanol | [3] |

| SMILES String | C1=CC(=C(C=C1C(=O)O)F)F | [2] |

| InChI Key | FPENCTDAQQQKNY-UHFFFAOYSA-N | [2] |

Molecular Bonding and Crystal Structure

The molecular geometry and bonding of 3,4-difluorobenzoic acid have been elucidated by X-ray crystallography. In the solid state, the molecules typically form centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a characteristic feature of most carboxylic acids.

The crystal structure data for 3,4-difluorobenzoic acid is available from the Cambridge Crystallographic Data Centre (CCDC).[2]

Analysis of the crystallographic data provides precise measurements of bond lengths and angles, which are fundamental to understanding the molecule's steric and electronic profile. While a full table of coordinates is extensive, the key intramolecular bonding parameters (e.g., C-C, C-H, C-F, C=O, C-O, O-H bond lengths and angles) can be obtained by accessing the CCDC deposition number. The geometry is generally planar, with the carboxylic acid group lying in the plane of the benzene ring.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and purity assessment of 3,4-difluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for 3,4-Difluorobenzoic Acid

| Nucleus | Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling |

| ¹H | Aromatic H (H-2) | ~8.0 - 8.2 | Doublet of doublets (dd) |

| Aromatic H (H-5) | ~7.3 - 7.5 | Multiplet (m) | |

| Aromatic H (H-6) | ~7.8 - 8.0 | Doublet of doublets (dd) | |

| Carboxyl H (-COOH) | >12.0 | Broad singlet (br s) | |

| ¹³C | Carboxyl C=O | ~165 - 170 | Singlet (s) |

| Aromatic C-1 | ~128 - 132 | Triplet (t, due to C-F coupling) | |

| Aromatic C-2 | ~118 - 122 | Doublet (d) | |

| Aromatic C-3 | ~150 - 155 | Doublet of doublets (dd) | |

| Aromatic C-4 | ~152 - 157 | Doublet of doublets (dd) | |

| Aromatic C-5 | ~117 - 121 | Doublet (d) | |

| Aromatic C-6 | ~125 - 129 | Doublet (d) | |

| Note: Predicted values are based on established chemical shift ranges and coupling patterns for substituted benzoic acids. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆.[4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum is dominated by absorptions from the carboxylic acid group and the fluorinated aromatic ring.

Table 3: Key FTIR Vibrational Mode Assignments for 3,4-Difluorobenzoic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3300 - 2500 | O-H stretch (from hydrogen-bonded -COOH) | Broad, Strong |

| ~1710 - 1680 | C=O stretch (carbonyl of carboxylic acid) | Strong |

| ~1600 - 1450 | C=C stretch (aromatic ring) | Medium |

| ~1320 - 1210 | C-O stretch (coupled with O-H in-plane bend) | Medium |

| ~1250 - 1100 | C-F stretch (aryl-fluoride) | Strong |

| ~960 - 900 | O-H bend (out-of-plane) | Broad, Medium |

| ~850 - 750 | C-H bend (out-of-plane) | Medium-Strong |

| Note: Wavenumbers are approximate and can vary based on the physical state of the sample (e.g., solid KBr pellet vs. solution).[5][6] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3,4-difluorobenzoic acid typically shows a prominent molecular ion (M⁺) peak at m/z 158.[7] Common fragmentation patterns include the loss of the hydroxyl group (-OH, m/z 141) and the carboxyl group (-COOH, m/z 113).[2]

Experimental Protocols

Synthesis Protocol: Oxidation of 3,4-Difluorotoluene (B1333485)

This protocol is based on a reported method for the synthesis of 3,4-difluorobenzoic acid.

-

Reactor Setup: In a 100 mL jacketed reactor equipped with a gas inlet, stirrer, and temperature probe, add 20.0 mL of acetic acid, 0.05 g of manganese(II) acetate, and 1.91 g of sulfuric acid.

-

Addition of Starting Material: Add 14.1 g of 3,4-difluorotoluene to the reactor.

-

Ozonolysis: Cool the reaction mixture to approximately 16°C. Begin bubbling a stream of ozone gas (O₃) through the mixture. Slowly introduce a total of 4.0 g of ozone over a period of 60 minutes while maintaining the temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Quenching and Work-up: Once the reaction is complete, purge the system with nitrogen gas to remove any residual ozone.

-

Isolation: The product, 3,4-difluorobenzoic acid, can be isolated from the reaction mixture by standard procedures such as crystallization or extraction. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Analytical Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of dry 3,4-difluorobenzoic acid into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient.

-

Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mandatory Visualizations

Caption: Logical diagram illustrating how the molecular structure dictates the chemical properties and spectroscopic signatures of 3,4-difluorobenzoic acid.

Caption: A simplified workflow for the synthesis of 3,4-difluorobenzoic acid via the ozonolysis of 3,4-difluorotoluene.

Caption: Use of 3,4-difluorobenzoic acid as a key starting material for creating more complex fluorinated intermediates in drug discovery.

References

- 1. rsc.org [rsc.org]

- 2. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 3,4-Difluorobenzoic acid [webbook.nist.gov]

An In-depth Technical Guide to 3,4-Difluorobenzoic Acid (CAS 455-86-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorobenzoic acid, with the CAS registry number 455-86-7, is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, conferred by the two fluorine atoms on the benzene (B151609) ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The fluorine substituents can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and key reactions of 3,4-difluorobenzoic acid, along with its applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Physicochemical Properties

3,4-Difluorobenzoic acid is a white to off-white crystalline solid at room temperature. Its core physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 455-86-7 | [1][2] |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | [1] |

| Melting Point | 120-124 °C | [2] |

| Boiling Point | 257.0 ± 20.0 °C (Predicted) | |

| Appearance | White to almost white powder or crystal | [2] |

| Solubility | Slightly soluble in cold water. Soluble in chloroform (B151607) and methanol. | |

| pKa | 3.80 ± 0.10 (Predicted) | |

| InChI Key | FPENCTDAQQQKNY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)F)F | [1] |

Spectroscopic Data

The structural elucidation of 3,4-Difluorobenzoic acid and its derivatives relies on various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H NMR | 10.0-13.2 | -COOH : Broad singlet, characteristic of a carboxylic acid proton. The exact shift can vary with solvent and concentration. |

| 7.0-8.5 | Ar-H : Complex multiplet patterns due to fluorine-hydrogen coupling. | |

| ¹³C NMR | 165-185 | C=O : Carboxylic acid carbonyl carbon. |

| 115-165 | Ar-C : Aromatic carbons, with chemical shifts influenced by the fluorine and carboxylic acid substituents. Carbon atoms directly bonded to fluorine will show characteristic splitting (C-F coupling). |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H stretch | Very broad band, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. |

| 1680-1710 | C=O stretch | Strong absorption, indicative of the carboxylic acid carbonyl group. |

| 1450-1600 | C=C stretch | Aromatic ring vibrations. |

| 1200-1300 | C-O stretch | Associated with the carboxylic acid. |

| 1100-1250 | C-F stretch | Strong absorptions characteristic of aryl fluorides. |

Mass Spectrometry

The electron ionization mass spectrum of 3,4-Difluorobenzoic acid will show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern will include characteristic losses of -OH (m/z = 141) and -COOH (m/z = 113).

Safety and Handling

3,4-Difluorobenzoic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictogram:

-

Exclamation mark

Experimental Protocols

Synthesis of 3,4-Difluorobenzoic Acid via Ozonolysis

This protocol describes the synthesis of 3,4-difluorobenzoic acid from 3,4-difluorotoluene (B1333485).

Materials:

-

3,4-Difluorotoluene

-

Acetic acid

-

Manganese(II) acetate

-

Sulfuric acid

-

Ozone

-

Nitrogen gas

-

100 mL jacketed reactor

-

HPLC or GC system for analysis

Procedure:

-

To a 100 mL jacketed reactor, add 200 mL of acetic acid, 0.05 g of manganese(II) acetate, 1.91 g of sulfuric acid, and 14.1 g of 3,4-difluorotoluene sequentially.[3]

-

Cool the reaction mixture to 16 °C using the reactor jacket.[3]

-

Slowly bubble 4.0 g of ozone through the reaction mixture over a period of 60 minutes.[3]

-

Upon completion of the ozonolysis, purge the reaction system with nitrogen gas to remove any residual ozone.[3]

-

The reaction progress and yield can be monitored by HPLC or GC analysis. A typical yield for this reaction is approximately 98%.[3]

Fischer Esterification of 3,4-Difluorobenzoic Acid

This protocol is a general procedure for Fischer esterification that can be adapted for 3,4-difluorobenzoic acid.

Materials:

-

3,4-Difluorobenzoic acid

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine 3,4-difluorobenzoic acid (1.0 eq) and an excess of the desired anhydrous alcohol (e.g., 5-10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling, transfer the reaction mixture to a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

-

The product can be further purified by distillation or column chromatography.

Amidation of 3,4-Difluorobenzoic Acid

This is a general protocol for the amidation of a carboxylic acid.

Materials:

-

3,4-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Amine (primary or secondary)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Round-bottom flask, condenser, dropping funnel

Procedure: Step 1: Formation of the Acyl Chloride

-

In a round-bottom flask under an inert atmosphere, dissolve 3,4-difluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent.

-

Add thionyl chloride or oxalyl chloride (1.1-1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,4-difluorobenzoyl chloride.

Step 2: Amidation

-

Dissolve the desired amine (1.0 eq) and a tertiary amine base (1.1 eq) in an anhydrous aprotic solvent in a separate flask at 0 °C.

-

Add a solution of the crude 3,4-difluorobenzoyl chloride in the same solvent dropwise to the amine solution.

-

Allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The incorporation of the 3,4-difluorophenyl moiety into small molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties.[1] 3,4-Difluorobenzoic acid is a key starting material for the synthesis of a variety of bioactive compounds, including kinase inhibitors for the treatment of cancer.

Role as a Scaffold for Kinase Inhibitors

Many protein kinase inhibitors feature aromatic systems that interact with the ATP-binding pocket of the enzyme. The 3,4-difluorophenyl group can form favorable interactions within this pocket and the fluorine atoms can modulate the pKa of nearby functional groups and improve metabolic stability. Derivatives of fluorinated benzoic acids have been explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which are key targets in oncology.[4][5]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development. Small molecule inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, are of significant interest. The 3,4-difluorobenzoic acid scaffold can be utilized to synthesize compounds that inhibit these kinases, thereby disrupting the downstream signaling and inducing apoptosis in cancer cells.

Conclusion

3,4-Difluorobenzoic acid is a versatile and valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique properties, stemming from the difluoro substitution pattern, offer significant advantages in the design and synthesis of novel compounds with enhanced biological activity and material properties. This technical guide provides a solid foundation of its properties, synthesis, and applications, aiming to facilitate its effective use in research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. 3,4-Difluorobenzoic Acid|CAS 455-86-7|High-Purity [benchchem.com]

- 3. 3,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Data of 3,4-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Difluorobenzoic acid (CAS No. 455-86-7), a compound of interest in pharmaceutical and materials science research. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition.

Spectroscopic Data Summary

The empirical formula for 3,4-Difluorobenzoic acid is C₇H₄F₂O₂ with a molecular weight of 158.10 g/mol .[1][2] The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.9-8.1 | m | - | H-6 |

| ~7.8-7.9 | m | - | H-2 |

| ~7.3-7.4 | m | - | H-5 |

| ~11.0-13.0 | br s | - | -COOH |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~150-155 (dd) | C-3, C-4 |

| ~125-130 | Aromatic CH |

| ~115-120 (d) | Aromatic CH |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 3,4-Difluorobenzoic acid exhibits characteristic absorption bands corresponding to its carboxylic acid and fluorinated aromatic structure.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2500-3300 (broad) | O-H stretch (Carboxylic acid dimer) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | C=C stretch (Aromatic ring) |

| ~1200-1300 | C-O stretch |

| ~1100-1200 | C-F stretch |

| ~900 | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of 3,4-Difluorobenzoic acid shows the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 158 | ~80 | [M]⁺ (Molecular ion) |

| 141 | 100 | [M-OH]⁺ |

| 113 | ~70 | [M-COOH]⁺ |

| 87 | ~20 | [C₅H₂F₂]⁺ |

| 63 | ~25 | [C₅H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of 3,4-Difluorobenzoic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of 3,4-Difluorobenzoic acid is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of 3,4-Difluorobenzoic acid in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Data Acquisition:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 3,4-Difluorobenzoic acid.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility of 3,4-Difluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Difluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds. While extensive quantitative solubility data is not widely published, this document outlines the foundational principles, critical experimental protocols for its determination, and the expected solubility behavior in various organic solvents.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical parameter in pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be absorbed, it must first be in a dissolved state.[1] Poor solubility is a major hurdle in drug development, affecting bioavailability and therapeutic efficacy.[1][2] 3,4-Difluorobenzoic acid, as a substituted benzoic acid, serves as a vital building block in organic synthesis. Understanding its solubility profile in different organic solvents is essential for optimizing reaction conditions, purification processes like crystallization, and the formulation of final products. The solubility of a substance is fundamentally dependent on the physical and chemical properties of both the solute (3,4-Difluorobenzoic acid) and the solvent, as well as extrinsic factors like temperature and pressure.[1][2]

Solubility Profile of 3,4-Difluorobenzoic Acid

A thorough review of scientific literature and chemical databases indicates a lack of extensive, publicly available quantitative solubility data for 3,4-Difluorobenzoic acid across a wide range of organic solvents and temperatures. The available information is largely qualitative. General chemical data sheets indicate that it is slightly soluble in chloroform (B151607) and methanol, and also slightly soluble in cold water.[3][4]

Based on its molecular structure—a polar carboxylic acid functional group attached to a less polar difluorinated benzene (B151609) ring—its solubility behavior is governed by the "like dissolves like" principle. It is expected to exhibit higher solubility in polar organic solvents capable of hydrogen bonding (e.g., alcohols, ethers) and lower solubility in non-polar hydrocarbon solvents.

For future experimental work, data should be presented systematically. The following table provides a standardized format for reporting experimentally determined solubility values.

| Solvent | Temperature (°C / K) | Mole Fraction (x₁) | Solubility (g / 100 g Solvent) | Method of Analysis | Reference |

| Methanol | 25 / 298.15 | Data not available | Data not available | e.g., Gravimetric | - |

| Ethanol | 25 / 298.15 | Data not available | Data not available | e.g., HPLC | - |

| 1-Propanol | 25 / 298.15 | Data not available | Data not available | e.g., Gravimetric | - |

| Acetone | 25 / 298.15 | Data not available | Data not available | e.g., UV-Vis | - |

| Ethyl Acetate | 25 / 298.15 | Data not available | Data not available | e.g., HPLC | - |

| Acetonitrile | 25 / 298.15 | Data not available | Data not available | e.g., Gravimetric | - |

| Chloroform | 25 / 298.15 | Data not available | Data not available | e.g., Gravimetric | - |

| Toluene | 25 / 298.15 | Data not available | Data not available | e.g., HPLC | - |

| n-Heptane | 25 / 298.15 | Data not available | Data not available | e.g., Gravimetric | - |

Experimental Protocol for Solubility Determination

The most robust and common method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method .[5] The goal is to create a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.[6] The concentration of the solute in the saturated solution is then measured, which defines its solubility.[2][6]

An excess amount of the solid solute (3,4-Difluorobenzoic acid) is added to a known quantity of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. Once equilibrium is established, the undissolved solid is separated from the solution, and the concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique, such as the gravimetric method.

-

Solute: High-purity 3,4-Difluorobenzoic acid (>98%)

-

Solvents: Analytical or HPLC grade organic solvents

-

Apparatus:

-

Thermostatic orbital shaker or water bath capable of maintaining temperature ±0.1°C

-

Analytical balance (±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Pre-weighed evaporating dishes or watch glasses[2]

-

Drying oven

-

-

Preparation: Add an excess amount of solid 3,4-Difluorobenzoic acid to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[6]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K). Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The required time may vary and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it remains constant).[6]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter to remove any undissolved micro-particles.

-

Quantification (Gravimetric Method):

-

Dispense an accurately weighed amount of the clear filtrate into a pre-weighed, dry evaporating dish.[2][6]

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat).

-

Once the solvent has evaporated, place the dish in a drying oven at a suitable temperature (e.g., 70-100°C) until a constant weight of the solid residue is obtained.[2][7]

-

Cool the dish in a desiccator before weighing.

-

-

Calculation: The solubility (S), expressed in grams of solute per 100 g of solvent, is calculated using the following formula:

S = (m_residue / m_filtrate - m_residue) * 100

Where:

-

m_residue is the final mass of the dried solid (solute).

-

m_filtrate is the initial mass of the saturated solution sample taken.

-

-

Validation: The experiment should be performed in triplicate to ensure the precision and reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method coupled with gravimetric analysis for determining the solubility of 3,4-Difluorobenzoic acid.

Thermodynamic Considerations and Modeling

While experimental data is paramount, thermodynamic models can be used to correlate and predict solubility. For systems involving substituted benzoic acids, semi-empirical models like the modified Apelblat equation are frequently used to correlate mole fraction solubility with absolute temperature.[8] These models are invaluable for interpolating solubility at temperatures not experimentally tested and for understanding the thermodynamics of the dissolution process, such as the enthalpy and entropy of solution.[9][10] More advanced models based on statistical thermodynamics, like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), can also be applied to predict phase equilibria for benzoic acid derivatives in various solvents.[11]

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. 3,4-Difluorobenzoic acid CAS#: 455-86-7 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. jbiochemtech.com [jbiochemtech.com]

- 10. Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point of 3,4-Difluorobenzoic Acid

This technical guide provides a comprehensive overview of the melting point of 3,4-Difluorobenzoic acid, a crucial physical property for researchers, scientists, and professionals in drug development. This document outlines the established melting point values, detailed experimental protocols for its determination, and a logical workflow for thermal analysis.

Physicochemical Properties of 3,4-Difluorobenzoic Acid

3,4-Difluorobenzoic acid is a white crystalline solid. Its thermal properties are critical for various applications, including synthesis, formulation, and quality control. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | [1][2] |

| Molecular Weight | 158.10 g/mol | [3] |

| Melting Point | 120-122 °C | [1][4] |

| 123 °C | [2] | |

| Boiling Point | 257.0 ± 20.0 °C (Predicted) | [1][4] |

| Appearance | White Crystalline Powder | [3] |

| Solubility | Slightly soluble in cold water, Chloroform (Slightly), Methanol (Slightly) | [1][4] |

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It provides precise determination of the melting point and the enthalpy of fusion.

Objective: To accurately determine the melting point (Tm) and the heat of fusion (ΔHf) of 3,4-Difluorobenzoic acid.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Microbalance (sensitivity ± 0.01 mg)

-

Tweezers

-

Nitrogen gas supply (high purity)

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of high-purity 3,4-Difluorobenzoic acid into a tared aluminum DSC pan.

-

Hermetically seal the pan with a lid to ensure a closed system, preventing any loss of sample due to sublimation.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.[6]

-

-

Thermal Program:

-

Equilibrate the system at a starting temperature well below the expected melting point, for instance, 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a controlled heating rate of 10 °C/min.[6] This heating rate is a common standard for such analyses.

-

After the first heating scan, cool the sample back to 25 °C at a rate of 10 °C/min.

-

Perform a second heating scan from 25 °C to 150 °C at the same heating rate of 10 °C/min to observe any changes in the thermal behavior after the initial melt, which can provide information about sample purity and thermal history.

-

-

Data Analysis:

-

Plot the heat flow (in mW) as a function of temperature (°C).

-

The melting point (Tm) is determined as the onset temperature or the peak temperature of the endothermic transition (melting peak).

-

The heat of fusion (ΔHf) is calculated by integrating the area under the melting peak. The value is typically expressed in Joules per gram (J/g).

-

Synthesis and Purity Considerations

The melting point of a crystalline solid is highly dependent on its purity. Impurities typically depress and broaden the melting range. 3,4-Difluorobenzoic acid can be synthesized through various methods, such as the oxidation of 3,4-difluorotoluene (B1333485) or the decarboxylation of 4,5-difluorophthalic acid.[7][8] The purification of the final product, often through recrystallization, is a critical step to obtain a sharp and accurate melting point.

Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the thermal characterization of 3,4-Difluorobenzoic acid.

Caption: Experimental workflow for determining the melting point of 3,4-Difluorobenzoic acid using DSC.

References

- 1. chembk.com [chembk.com]

- 2. 3,4-difluorobenzoic Acid - Molecular Weight: 158.1 G/mol, Purity: 100%, Melting Point: 123.0â°c, Molecular Formula: C7h4f2o2, Industrial Grade at Best Price in Beijing | Beijing Huafeng United Technology Co., Ltd. [tradeindia.com]

- 3. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Difluorobenzoic acid CAS#: 455-86-7 [m.chemicalbook.com]

- 5. rjleegroup.com [rjleegroup.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 3,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 3,4-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4-Difluorobenzoic acid (CAS No. 455-86-7), a crucial building block in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Classification

3,4-Difluorobenzoic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][2][3][4][5]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][3][4] |

Hazard Pictogram:

Physical and Chemical Properties

Understanding the physical and chemical properties of 3,4-Difluorobenzoic acid is fundamental to its safe handling and storage.

| Property | Value |

| Molecular Formula | C₇H₄F₂O₂ |

| Molecular Weight | 158.10 g/mol [1] |

| Appearance | White crystalline powder[1] |

| Melting Point | 120-122 °C[2] |

| Boiling Point | 257.0 ± 20.0 °C (Predicted)[6] |

| Density | 1.3486 g/cm³ (Estimate)[6] |

| Solubility | Slightly soluble in cold water.[6] Soluble in Chloroform (Slightly), Methanol (Slightly).[6] |

| Vapor Pressure | 0.00766 mmHg at 25°C[6] |

| pKa | 3.80 ± 0.10 (Predicted)[6] |

Toxicological Information

While comprehensive toxicological data is not available for 3,4-Difluorobenzoic acid, the existing classifications indicate the primary toxicological concerns.

| Toxicity Endpoint | Classification/Data |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1]. Specific LD50 data is not available. |

| Acute Dermal Toxicity | No data available. |

| Acute Inhalation Toxicity | No data available. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][4][5]. |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[1][4][5]. |

| Respiratory or Skin Sensitization | No data available to classify. |

| Germ Cell Mutagenicity | No data available to classify. |

| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[4] |

| Reproductive Toxicity | No data available to classify. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1][4]. |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available to classify. |

| Aspiration Hazard | No data available to classify. |

Safety and Handling Precautions

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to 3,4-Difluorobenzoic acid.

-

Ventilation: Work in a well-ventilated area. Use a chemical fume hood for all procedures that may generate dust or aerosols.[4]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 3,4-Difluorobenzoic acid.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[5]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[4]

-

Lab Coat: A standard laboratory coat should be worn. For larger quantities or when there is a risk of significant splashing, chemical-resistant aprons or suits may be necessary.

-

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 (or equivalent) respirator should be used.[2]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4][5]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4][5]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Use extinguishing media appropriate for the surrounding fire.[4]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with the substance.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Containment and Cleanup:

-

Ventilate the area of the spill.

-

Carefully sweep up the spilled solid material, avoiding dust generation.

-

Place the collected material into a suitable, labeled container for disposal.

-

Clean the spill area with soap and water.

-

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the toxicological assessment of 3,4-Difluorobenzoic acid are not publicly available. However, standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed. Below is a generalized methodology for an acute dermal irritation study, based on OECD Test Guideline 404.

Example Protocol: Acute Dermal Irritation/Corrosion (Based on OECD 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test System: Healthy, young adult albino rabbits are typically used.[7]

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

A single dose of 0.5 grams of the test substance (moistened with a small amount of water to form a paste) is applied to a small area of the skin (approximately 6 cm²).[7]

-

The test site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[7]

-

After 4 hours, the dressing and any residual test substance are removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored according to a standardized grading system (e.g., Draize scale).

-

-

Evaluation: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation classification of the substance.

Disposal Considerations

Dispose of 3,4-Difluorobenzoic acid and its containers in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.[4]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive safety program in your laboratory. Always consult the most recent Safety Data Sheet (SDS) for 3,4-Difluorobenzoic acid before use.

References

- 1. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 4. aplng.com.au [aplng.com.au]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 3,4-DIFLUOROBENZOIC ACID FOR SYNTHESIS [chembk.com]

- 7. oecd.org [oecd.org]

A Technical Guide to 3,4-Difluorobenzoic Acid: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzoic acid (CAS No. 455-86-7) is a fluorinated aromatic carboxylic acid that has emerged as a critical building block in modern organic synthesis.[1] Its unique electronic and steric properties, conferred by the two fluorine atoms on the benzene (B151609) ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of fluorine can significantly enhance the metabolic stability, membrane permeability, and binding affinity of target molecules, making this compound a subject of considerable interest in drug discovery and medicinal chemistry.[1] This guide provides an in-depth overview of the commercial availability of 3,4-difluorobenzoic acid, its key applications, and detailed experimental protocols for its use.

Commercial Availability and Suppliers

3,4-Difluorobenzoic acid is readily available from a variety of chemical suppliers, ranging from laboratory-scale quantities to bulk orders for industrial applications. The purity of the commercially available product is typically high, often exceeding 98%.

Table 1: Commercial Availability of 3,4-Difluorobenzoic Acid

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥98% | 5 g, 25 g, Bulk |

| Thermo Scientific (Alfa Aesar) | ≥98% | 1 g, 5 g, 25 g |

| Chem-Impex International | ≥98% (GC) | 5 g, 25 g, Bulk |

| GLR Innovations | 98% (Technical Grade) | 900 ml, Kilogram quantities |

| Frontier Specialty Chemicals | High Purity | 1 g, Bulk |

| Parchem | Bulk | Bulk, Railcar, Barge, Drum |

| Beijing Huafeng United Technology | 100% (Industrial Grade) | Bulk |

Note: Pricing is subject to change and depends on the quantity and supplier. Please refer to the suppliers' websites for the most current information.

Quality Specifications

The quality and purity of 3,4-difluorobenzoic acid are critical for its successful application in synthesis. Suppliers typically provide a Certificate of Analysis (CoA) detailing the physical and chemical properties of the material.

Table 2: Typical Physicochemical Properties of 3,4-Difluorobenzoic Acid

| Property | Value | Reference |

| CAS Number | 455-86-7 | [1][3] |

| Molecular Formula | C₇H₄F₂O₂ | [1][4] |

| Molecular Weight | 158.10 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 120-124 °C | [1][3] |

| Purity (Assay) | ≥98% | [1][3] |

| Solubility | Slightly soluble in cold water | [2] |

Applications in Research and Drug Development

Pharmaceutical Synthesis

3,4-Difluorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The difluoro-substituted phenyl ring is a common motif in selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major therapeutic strategy.

The expression of COX-2 is induced by various pro-inflammatory stimuli, leading to the production of prostaglandins (B1171923) that mediate pain and inflammation. Selective COX-2 inhibitors block this pathway, thereby reducing inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Agrochemicals and Material Science

In addition to its pharmaceutical applications, 3,4-difluorobenzoic acid is used in the synthesis of advanced agrochemicals.[1] The fluorine atoms can enhance the efficacy and stability of pesticides and herbicides. In material science, it serves as a precursor for the production of specialty polymers and liquid crystals, where the fluorine substituents can impart desirable properties such as thermal stability and specific electronic characteristics.[1]

Experimental Protocols

The following section provides a detailed methodology for a common reaction involving 3,4-difluorobenzoic acid: amide coupling to form N-(pyridin-2-yl)-3,4-difluorobenzamide. This reaction is representative of the use of 3,4-difluorobenzoic acid as a building block in the synthesis of more complex molecules.

Synthesis of N-(pyridin-2-yl)-3,4-difluorobenzamide

This protocol describes a two-step process: the conversion of 3,4-difluorobenzoic acid to its acid chloride, followed by coupling with 2-aminopyridine (B139424).

Materials:

-

3,4-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

2-Aminopyridine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica (B1680970) gel for column chromatography

Step 1: Formation of 3,4-Difluorobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-difluorobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (e.g., 2-3 eq).

-

Optionally, a catalytic amount of DMF can be added.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-difluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling with 2-Aminopyridine

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 3,4-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(pyridin-2-yl)-3,4-difluorobenzamide.

Supplier Qualification Workflow

For researchers and drug development professionals, selecting a reliable supplier for key starting materials like 3,4-difluorobenzoic acid is a critical step. The following diagram outlines a logical workflow for qualifying a potential supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-difluorobenzoic Acid - Molecular Weight: 158.1 G/mol, Purity: 100%, Melting Point: 123.0â°c, Molecular Formula: C7h4f2o2, Industrial Grade at Best Price in Beijing | Beijing Huafeng United Technology Co., Ltd. [tradeindia.com]

- 3. 3,4-二氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]

An Overview of 3,4-Difluorobenzoic Acid for Research Professionals

Introduction

3,4-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in various fields of chemical synthesis. Its utility is particularly noted in the pharmaceutical industry, where the incorporation of fluorine atoms can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. It is also utilized as an intermediate in the synthesis of agrochemicals and advanced materials. This document provides core information regarding its fundamental chemical properties.

Core Chemical Properties

The fundamental quantitative data for 3,4-Difluorobenzoic acid is summarized below.

| Property | Value |

| Molecular Formula | C₇H₄F₂O₂[1][2][3][4] |

| Linear Formula | F₂C₆H₃CO₂H[5] |

| Molecular Weight | 158.10 g/mol [5] |

| CAS Number | 455-86-7[1][2][3][6] |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of 3,4-Difluorobenzoic acid were not available within the scope of the initial information retrieval. Such procedures would typically be found in peer-reviewed scientific literature or detailed chemical synthesis databases.

Chemical Identity Visualization

The following diagram illustrates the direct relationship between the common name of the compound and its primary chemical identifiers.

References

An In-depth Technical Guide to the Acidity and pKa of 3,4-Difluorobenzoic Acid for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of 3,4-difluorobenzoic acid, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental protocols for pKa determination, and explores the relevance of this compound's physicochemical properties in the context of drug-target interactions, with a particular focus on its application in the development of cardiac myosin inhibitors like mavacamten (B608862).

Introduction

3,4-Difluorobenzoic acid is an aromatic carboxylic acid that has garnered significant interest in the pharmaceutical industry. The strategic incorporation of fluorine atoms onto the benzene (B151609) ring profoundly influences the molecule's electronic properties, thereby affecting its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] An accurate understanding of the acid dissociation constant (pKa) is fundamental for predicting the ionization state of the molecule under physiological conditions, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile. This guide presents a detailed examination of the acidity of 3,4-difluorobenzoic acid and its implications for drug design and development.

Physicochemical Properties and Acidity

The acidity of a substituted benzoic acid is primarily determined by the electronic effects of the substituents on the aromatic ring. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the resulting carboxylate anion upon deprotonation and thus increases the acidity of the carboxylic acid group.

Quantitative Data for 3,4-Difluorobenzoic Acid

The key physicochemical and acidity data for 3,4-difluorobenzoic acid are summarized in the table below, alongside benzoic acid for comparison.

| Property | 3,4-Difluorobenzoic Acid | Benzoic Acid (Reference) |

| Molecular Formula | C₇H₄F₂O₂ | C₇H₆O₂ |

| Molecular Weight | 158.10 g/mol | 122.12 g/mol |

| Melting Point | 121 - 124 °C | 122 °C |

| Water Solubility | Slightly soluble in cold water | Slightly soluble |

| pKa (experimental) | 3.80[3] | 4.20[3] |

| Predicted pKa | 3.80 ± 0.10[4] | - |

The experimental pKa of 3.80 for 3,4-difluorobenzoic acid indicates that it is a stronger acid than benzoic acid (pKa 4.20).[3] This increased acidity is a direct consequence of the electron-withdrawing nature of the two fluorine atoms, which stabilize the negative charge of the carboxylate anion.

Experimental Determination of pKa

The pKa of a compound can be determined experimentally using several well-established methods. The two most common techniques for ionizable compounds like 3,4-difluorobenzoic acid are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration